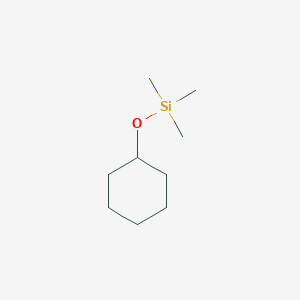
(Cyclohexyloxy)trimethylsilane
Overview
Description
(Cyclohexyloxy)trimethylsilane is a useful research compound. Its molecular formula is C9H20OSi and its molecular weight is 172.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 96833. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
Research has shown that (cyclohexyloxy)trimethylsilane can be utilized in the synthesis of complex organosilicon compounds. For instance, it has been employed in reactions to form siloxane bonds, which are crucial for creating silicone materials.
Table 1: Synthesis Reactions Involving this compound
| Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Alkynylation | Catalytic triflimide | 70 | |
| Etherification | Acidic medium | Variable | |
| Copolymerization | Anionic conditions | High |
Pharmaceutical Applications
This compound has been investigated for its potential pharmaceutical applications, particularly in drug development. It has been noted for its role in synthesizing cyclohexyl-substituted heterocycles, which exhibit pharmacological properties beneficial for treating various diseases.
Case Study: Pharmaceutical Composition
A patent describes pharmaceutical compositions containing this compound derivatives that inhibit signal transduction mediated by tyrosine kinases. These compounds have shown promise in treating tumor diseases and benign prostate hyperplasia (BPH) due to their ability to modulate biological pathways effectively .
Material Science Applications
In material science, this compound is used as a coupling agent in the preparation of silicone-based materials. Its ability to enhance adhesion between organic and inorganic materials makes it valuable in coatings and sealants.
Table 2: Material Properties Enhanced by this compound
| Material Type | Property Enhanced | Application Area |
|---|---|---|
| Silicone Sealants | Adhesion | Construction |
| Coatings | Durability | Automotive |
| Composite Materials | Mechanical Strength | Aerospace |
Environmental Applications
Research indicates that this compound can also be utilized in environmental remediation processes. Its siloxane structure allows it to interact with pollutants, aiding in their degradation or removal from contaminated sites.
Properties
CAS No. |
13871-89-1 |
|---|---|
Molecular Formula |
C9H20OSi |
Molecular Weight |
172.34 g/mol |
IUPAC Name |
cyclohexyloxy(trimethyl)silane |
InChI |
InChI=1S/C9H20OSi/c1-11(2,3)10-9-7-5-4-6-8-9/h9H,4-8H2,1-3H3 |
InChI Key |
PGRDNHQIURCHPZ-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)OC1CCCCC1 |
Canonical SMILES |
C[Si](C)(C)OC1CCCCC1 |
Key on ui other cas no. |
13871-89-1 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













